Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate
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Overview
Description
Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and a carboxylate ester The compound also contains an oxazole ring, which is a five-membered heterocyclic ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions involving amines and carbonyl compounds.
Coupling of Oxazole and Piperidine Rings: The oxazole and piperidine rings are coupled through nucleophilic substitution reactions, where the oxazole ring acts as a nucleophile attacking an electrophilic center on the piperidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group on the piperidine ring to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a saturated ring.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated oxazole derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of oxazole and piperidine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
Methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate is unique due to its specific combination of an oxazole ring with a piperidine ring and a hydroxyl group. This unique structure provides distinct chemical properties and potential biological activities that differentiate it from other oxazole-containing compounds.
Properties
IUPAC Name |
methyl 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-hydroxypiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-8-10(9(2)19-14-8)7-15-6-4-5-11(16)12(15)13(17)18-3/h11-12,16H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEXXMACJRUQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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